molecular formula C19H20N4O2 B2675822 N-(2,4-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866864-47-3

N-(2,4-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2675822
CAS No.: 866864-47-3
M. Wt: 336.395
InChI Key: AHBYDJMQAJZZGZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials would include 2-methoxyphenyl azide and 2,4-dimethylphenylacetylene.

    Carboxamide Formation: The triazole intermediate is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Copper(I) catalysts are often used in the cycloaddition step to enhance reaction rates.

    Solvents: Common solvents include dimethyl sulfoxide (DMSO) or acetonitrile.

    Temperature Control: Reactions are typically conducted at elevated temperatures to ensure complete conversion of reactants.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the triazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the triazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, triazole derivatives are known for their antimicrobial and antifungal properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound’s structure suggests it could interact with biological targets such as enzymes or receptors. Research might focus on its potential as an anti-inflammatory, anticancer, or antiviral agent.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism by which N-(2,4-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects would depend on its specific application. Generally, triazole derivatives can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole-4-carboxamides: These compounds share the triazole core and carboxamide functionality but differ in their substituents.

    Benzotriazoles: These compounds have a similar triazole ring but are fused with a benzene ring, leading to different chemical properties.

    Imidazoles: Another class of five-membered nitrogen-containing heterocycles, imidazoles have different electronic properties compared to triazoles.

Uniqueness

N-(2,4-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and dimethylphenyl groups provides a distinct steric and electronic environment, potentially leading to unique interactions with biological targets.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-12-9-10-15(13(2)11-12)20-19(24)18-14(3)23(22-21-18)16-7-5-6-8-17(16)25-4/h5-11H,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBYDJMQAJZZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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